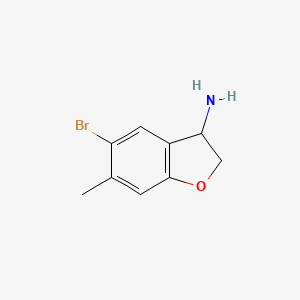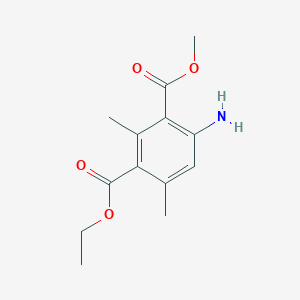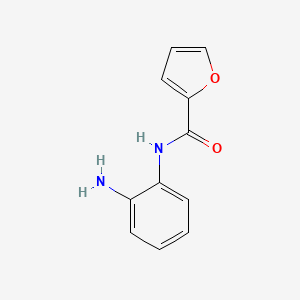
Methyl 4-(methylsulfonyl)benzimidate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(methylsulfonyl)benzimidate hydrochloride can be synthesized through the reaction of benzimidic acid methyl ester with hydrochloric acid. The reaction typically involves the use of methanol as a solvent and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(methylsulfonyl)benzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzimidates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 4-(methylsulfonyl)benzimidate hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 4-(methylsulfonyl)benzimidate hydrochloride involves its ability to act as an imidating reagent. It modifies lysine residues in peptides and proteins, forming stable acetimidate analogs. This modification can affect the activity and function of the target molecules, making it useful in studying enzyme mechanisms and protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzimidate hydrochloride: Similar in structure but with an ethyl group instead of a methyl group.
Methyl acetimidate hydrochloride: Similar in structure but with an acetimidate group instead of a benzimidate group.
Uniqueness
Methyl 4-(methylsulfonyl)benzimidate hydrochloride is unique due to its specific reactivity and ability to modify lysine residues in peptides and proteins. This makes it particularly useful in biochemical studies and drug development .
Propiedades
Fórmula molecular |
C9H12ClNO3S |
|---|---|
Peso molecular |
249.72 g/mol |
Nombre IUPAC |
methyl 4-methylsulfonylbenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H11NO3S.ClH/c1-13-9(10)7-3-5-8(6-4-7)14(2,11)12;/h3-6,10H,1-2H3;1H |
Clave InChI |
FMNBCWHKGVFHOY-UHFFFAOYSA-N |
SMILES canónico |
COC(=N)C1=CC=C(C=C1)S(=O)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)



![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)


![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)


![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)
